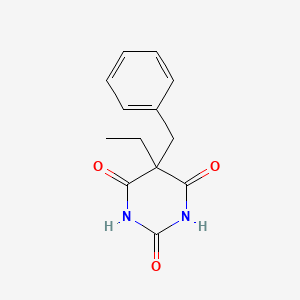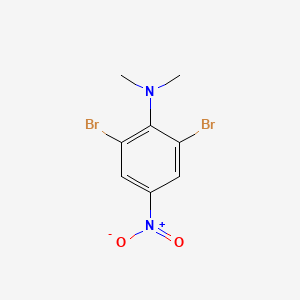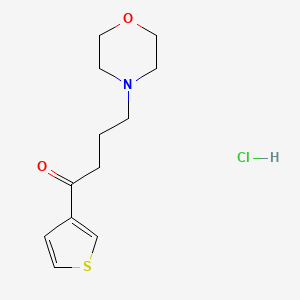
Barbituric acid, 5-benzyl-5-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5-benzyl-5-ethyl-, is a derivative of barbituric acid, which is a heterocyclic compound based on a pyrimidine ring structure. This compound is known for its pharmacological properties, particularly in the field of anticonvulsants and anesthetics .
Métodos De Preparación
The synthesis of barbituric acid, 5-benzyl-5-ethyl-, typically involves the reaction of diethyl alpha-ethyl-alpha-phenylmalonate with urea in the presence of sodium methylate in methanol solution. The reaction mixture is heated to reflux, followed by acidification with hydrochloric acid to obtain the crude product. The final product is then purified through recrystallization in ethanol aqueous solution . This method is advantageous due to its stable process, mild reaction conditions, and high yield, making it suitable for industrial production .
Análisis De Reacciones Químicas
Barbituric acid, 5-benzyl-5-ethyl-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the benzyl and ethyl positions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Barbituric acid, 5-benzyl-5-ethyl-, has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of various pharmaceuticals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of barbituric acid, 5-benzyl-5-ethyl-, involves its interaction with the central nervous system. It acts as a nonselective central nervous system depressant by promoting the binding to inhibitory gamma-aminobutyric acid (GABA) subtype receptors. This modulation of chloride currents through receptor channels leads to the inhibition of glutamate-induced depolarizations, resulting in its anticonvulsant and anesthetic effects .
Comparación Con Compuestos Similares
Barbituric acid, 5-benzyl-5-ethyl-, can be compared with other barbiturates such as phenobarbital and pentobarbital. While all these compounds share a similar core structure, their pharmacological properties and applications differ:
Propiedades
Número CAS |
36226-64-9 |
|---|---|
Fórmula molecular |
C13H14N2O3 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
5-benzyl-5-ethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-2-13(8-9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18) |
Clave InChI |
AMSPRCOZAYSJJZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Phenylethenyl)phenyl]-1-benzothiophene](/img/structure/B14683875.png)



![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)


![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)

![1,3-Bis[(2-chloroethyl)sulfanyl]propan-2-one](/img/structure/B14683950.png)
![Acetamide, N,N'-(9,9',10,10'-tetrahydro-9,9',10',10'-tetraoxo[1,1'-bianthracene]-2,2'-diyl)bis-](/img/structure/B14683962.png)


